

An In-depth Technical Guide to Melengestrol Acetate-d6: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Melengestrol acetate-d6

Cat. No.: B15144095

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Introduction

Melengestrol acetate (MGA) is a synthetic progestin primarily used in veterinary medicine to suppress estrus and improve feed efficiency in cattle.^[1] Its deuterated analog, **Melengestrol acetate-d6**, serves as a crucial internal standard for quantitative analysis by mass spectrometry, ensuring accuracy and precision in residue analysis and pharmacokinetic studies. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **Melengestrol acetate-d6**.

Chemical Structure and Properties

Melengestrol acetate-d6 is a synthetic pregnane steroid and a derivative of 17 α -hydroxyprogesterone.^[2] The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium atoms. While the exact positions of deuteration can vary between different commercial batches, it is critical for researchers to confirm the isotopic labeling pattern from the supplier's certificate of analysis. The presence of deuterium atoms increases the molecular weight of the compound, allowing for its differentiation from the non-deuterated form in mass spectrometry-based assays.

Based on commercially available information, the molecular formula for one variant of **Melengestrol acetate-d6** is C₂₄H₂₄D₆O₄ with a molecular weight of approximately 388.53 g/mol.^[3] However, another common variant is Melengestrol acetate-d3, which has three

deuterium atoms. For the purpose of this guide, we will focus on the requested d6 variant, while also providing data for the more commonly referenced d3 variant and the non-deuterated compound for comparison.

Table 1: Physicochemical Properties of Melengestrol Acetate and its Deuterated Analogs

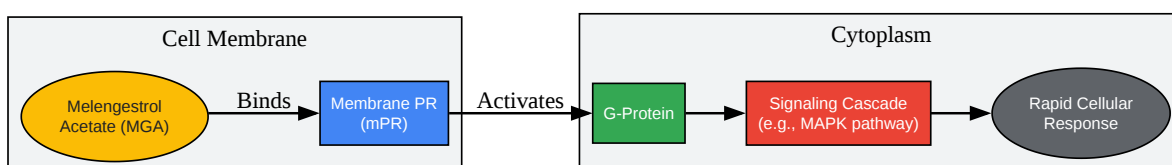
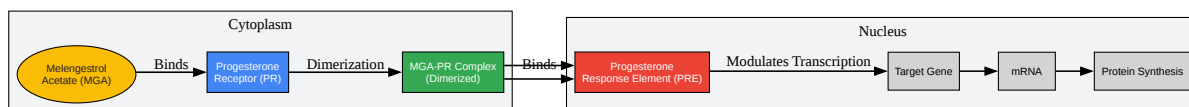
Property	Melengestrol Acetate	Melengestrol Acetate-d3	Melengestrol Acetate-d6
Molecular Formula	C ₂₅ H ₃₂ O ₄ [4]	C ₂₅ H ₂₉ D ₃ O ₄	C ₂₄ H ₂₄ D ₆ O ₄ [3]
Molecular Weight	396.52 g/mol [4]	Approx. 399.54 g/mol	388.53 g/mol [3]
CAS Number	2919-66-6[5]	Not available	Not available
Appearance	Light yellow crystalline powder[1]	Not available	Not available
Melting Point	202-204 °C[6]	Not available	Not available
Solubility	Soluble in Chloroform[5]	Not available	Not available

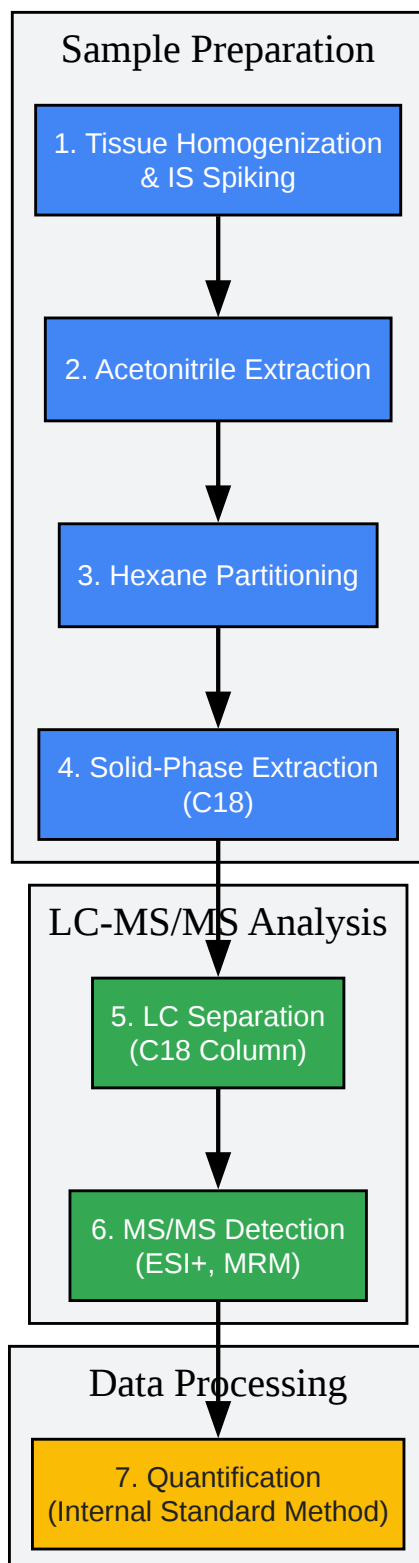
Mechanism of Action: Progesterone Receptor Signaling

Melengestrol acetate, and by extension its deuterated analog, exerts its biological effects by acting as an agonist for the progesterone receptor (PR).[2] The binding of MGA to the PR initiates a cascade of molecular events that can be broadly categorized into two pathways: the classical genomic pathway and the rapid non-genomic pathway.

Classical Genomic Signaling Pathway

The classical pathway involves the binding of MGA to the progesterone receptor in the cytoplasm, leading to a conformational change in the receptor, its dimerization, and subsequent translocation into the nucleus. Inside the nucleus, the MGA-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic mechanism is responsible for the long-term effects of progestins.





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- To cite this document: BenchChem. [An In-depth Technical Guide to Melengestrol Acetate-d₆: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144095#chemical-structure-and-properties-of-melengestrol-acetate-d6]

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